molecular formula C10H14BrNO B13171806 3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol

3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol

Cat. No.: B13171806
M. Wt: 244.13 g/mol
InChI Key: HOQPOWQDHWWGMD-UHFFFAOYSA-N
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Description

3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol is an organic compound with a complex structure that includes an amino group, a bromophenyl group, and a methylpropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-chlorophenyl)-2-methylpropan-1-ol
  • 3-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol
  • 3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol

Uniqueness

3-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding, which can be crucial in drug design and molecular recognition .

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

3-amino-1-(4-bromophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H14BrNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7,10,13H,6,12H2,1H3

InChI Key

HOQPOWQDHWWGMD-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC=C(C=C1)Br)O

Origin of Product

United States

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